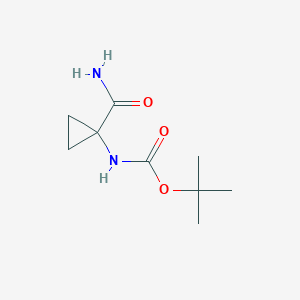

tert-butyl N-(1-carbamoylcyclopropyl)carbamate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound's official Chemical Abstracts Service registry number is 507264-66-6, with an alternative registry number 1306603-71-3 also documented in chemical databases. The systematic name reflects the presence of three distinct structural components: the tert-butyl protecting group, the carbamate linkage, and the carbamoylcyclopropyl moiety.

The nomenclature system prioritizes the carbamate functional group as the principal functional group, with the cyclopropane ring system treated as a substituent. The carbamoyl group attached to the cyclopropane ring represents a secondary amide functionality, which is incorporated into the systematic name through the carbamoyl prefix. The tert-butyl group serves as the ester portion of the carbamate, designated by the tert-butyl prefix in the complete systematic name.

Properties

IUPAC Name |

tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZODTZQTOHBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507264-66-6 | |

| Record name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-(1-carbamoylcyclopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, with careful monitoring of reaction parameters to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(1-carbamoylcyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis

tert-butyl N-(1-carbamoylcyclopropyl)carbamate is utilized in organic synthesis, particularly for the formation of complex molecules. It serves as a versatile building block due to its functional groups that can undergo further transformations.

Key Reactions and Uses:

- Palladium-Catalyzed Reactions : The compound is involved in palladium-catalyzed reactions, which are essential for synthesizing various N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions often occur under mild conditions, making them attractive for laboratory synthesis .

- Functionalization of Cyclopropanes : The presence of the cyclopropyl moiety allows for unique reactivity patterns, enabling the functionalization of cyclopropanes, which are valuable intermediates in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural characteristics that can influence biological activity.

Case Studies:

- Kinase Modulation : Research indicates that compounds similar to this compound can modulate protein kinase activity. This modulation is significant in cancer treatment, where kinase inhibitors play a crucial role .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis .

Toxicological Studies

Understanding the safety profile of this compound is essential, particularly regarding its potential toxicity.

Toxicity Profile:

- The compound is classified as harmful if swallowed and can cause skin irritation, indicating the need for careful handling in laboratory settings .

- Case reports have documented severe poisoning incidents related to carbamate compounds, highlighting the importance of understanding their toxicological effects and mechanisms of action .

Data Table: Applications Summary

Mechanism of Action

The mechanism of action of tert-butyl N-(1-carbamoylcyclopropyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

- CAS Numbers: Discrepancies exist between sources: 507264-66-6 (CymitQuimica) and 889958-14-9 (Global Chemical Supplier) . This may reflect variations in stereochemistry or supplier-specific nomenclature.

- Purity : Typically ≥95% for laboratory use .

- Applications : Used as a scaffold for drug discovery due to its ability to modulate steric and electronic properties in target molecules .

Comparison with Structural Analogs

The following table compares tert-butyl N-(1-carbamoylcyclopropyl)carbamate with structurally related compounds, emphasizing substituent variations and their implications:

Key Findings from Comparative Analysis

Fluorophenyl substituents (e.g., CAS 1286274-19-8) introduce aromatic π-stacking capabilities, useful in kinase inhibitor design .

Ring System Variations :

- Azabicyclo[4.1.0]heptane derivatives (e.g., CAS 134575-47-6) impose greater conformational rigidity than cyclopropane, favoring CNS drug candidates by improving blood-brain barrier penetration .

- Piperidine-based analogs (e.g., CAS 1523530-57-5) with trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects .

Fluorophenyl derivatives (e.g., CAS 1286274-19-8) necessitate controlled environments for handling due to aryl halide reactivity .

Biological Activity

Tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 170.21 g/mol. The compound features a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired carbamate while maintaining the integrity of the cyclopropyl ring.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study highlighted that derivatives containing carbamate groups can inhibit key signaling pathways involved in tumor progression. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 4.8 | Inhibition of ERK signaling pathway |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest at G1 phase |

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest, particularly at the G1 phase, which inhibits further proliferation.

- Inhibition of Oncogenic Pathways : By targeting specific kinases involved in cancer progression, such as ERK and PI3K pathways, it disrupts signaling cascades essential for tumor growth.

Case Studies

A series of case studies have illustrated the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In vivo experiments using A549 xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

- Breast Cancer Research : In MCF-7 cell lines, the compound not only inhibited proliferation but also enhanced sensitivity to conventional chemotherapeutics such as doxorubicin, suggesting potential for combination therapy.

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's effects were mediated through reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells.

Q & A

Basic Research Questions

Q. How can the synthetic yield of tert-butyl N-(1-carbamoylcyclopropyl)carbamate be optimized in multi-step reactions?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) based on analogous tert-butyl carbamate syntheses. For example, tert-butyl carbamates with cyclopropane motifs often require controlled ring-opening/stabilization steps to avoid byproducts. Use inert atmospheres (N₂/Ar) to minimize hydrolysis of the carbamate group. Monitor intermediates via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.4 ppm) and cyclopropane ring protons (δ 0.5–2.0 ppm). Carbamate carbonyl signals appear at δ ~155–160 ppm in ¹³C NMR .

- FT-IR : Confirm carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of tert-butoxy group, m/z ~57) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–12) and analyze degradation via HPLC. Carbamates are prone to hydrolysis under acidic/basic conditions, releasing CO₂ and tert-butanol .

- Thermal Stability : Use TGA/DSC to detect decomposition temperatures. Typical tert-butyl carbamates degrade above 150°C .

Advanced Research Questions

Q. What crystallographic challenges arise during structural elucidation of this compound?

- Methodological Answer : Cyclopropane rings induce torsional strain, complicating crystal packing. Use SHELXL ( ) for refinement, applying restraints to bond lengths/angles. For twinned crystals, employ SHELXD for structure solution. High-resolution data (d < 1.0 Å) are critical for resolving disorder in the tert-butyl group .

Q. How to resolve contradictions in reactivity data during functionalization of the carbamoylcyclopropane moiety?

- Methodological Answer :

- Mechanistic Probes : Use DFT calculations (e.g., Gaussian) to model transition states for cyclopropane ring-opening reactions.

- Isotopic Labeling : Introduce ¹³C at the cyclopropane carbons to track bond cleavage/retention via NMR .

- Cross-Validation : Compare experimental results with analogous compounds (e.g., tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate in ).

Q. What strategies mitigate racemization in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines, as in ).

- Low-Temperature Synthesis : Conduct reactions below –20°C to suppress epimerization.

- Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak AD-H .

Q. How to design experiments to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding modes to active sites (e.g., proteases targeting carbamate inhibitors).

- Fluorescence Quenching : Label the cyclopropane with a fluorophore (e.g., dansyl) and measure binding-induced quenching .

- SPR/Biacore : Quantify binding kinetics (ka/kd) via surface plasmon resonance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.